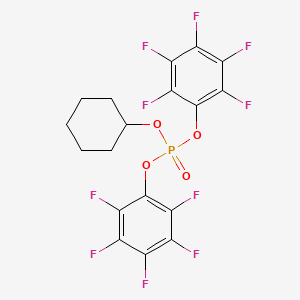
Cyclohexyl bis(pentafluorophenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl bis(pentafluorophenyl) phosphate is an organophosphorus compound characterized by the presence of a cyclohexyl group and two pentafluorophenyl groups attached to a phosphate moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl bis(pentafluorophenyl) phosphate typically involves the reaction of cyclohexanol with pentafluorophenyl phosphorodichloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize production efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl bis(pentafluorophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl bis(pentafluorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclohexyl bis(pentafluorophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can affect signaling pathways by interacting with receptors and other proteins, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in substitution reactions.
Bis(pentafluorophenyl)phenylphosphine: This compound is used as a ligand in catalysis and shares some chemical properties with cyclohexyl bis(pentafluorophenyl) phosphate.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and pentafluorophenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
184958-01-8 |
|---|---|
Molekularformel |
C18H11F10O4P |
Molekulargewicht |
512.2 g/mol |
IUPAC-Name |
cyclohexyl bis(2,3,4,5,6-pentafluorophenyl) phosphate |
InChI |
InChI=1S/C18H11F10O4P/c19-7-9(21)13(25)17(14(26)10(7)22)31-33(29,30-6-4-2-1-3-5-6)32-18-15(27)11(23)8(20)12(24)16(18)28/h6H,1-5H2 |
InChI-Schlüssel |
UVMUEFUMNNICGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OP(=O)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


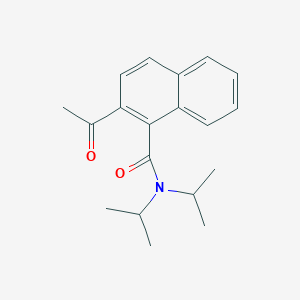
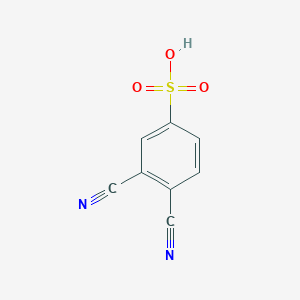
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
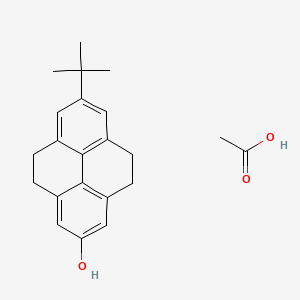
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
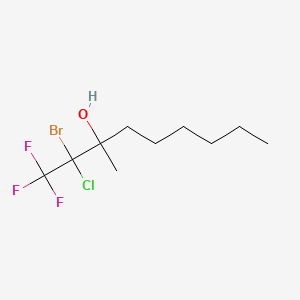
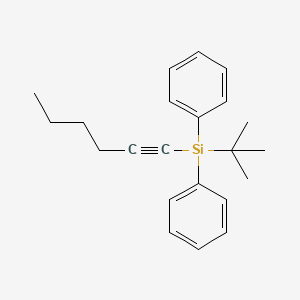
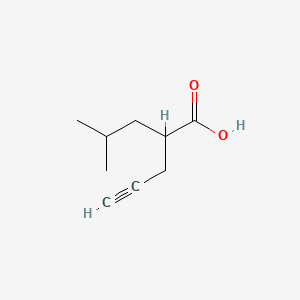
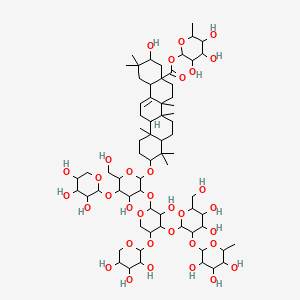
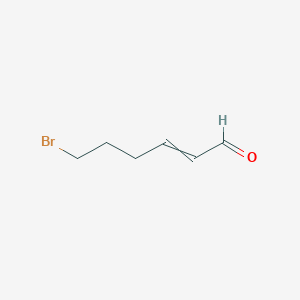
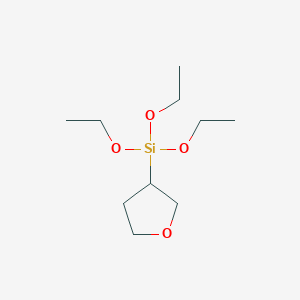
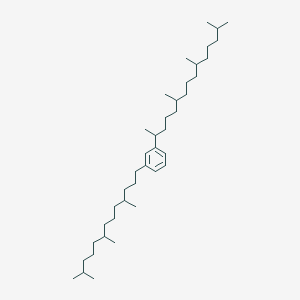
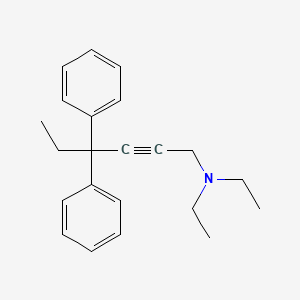
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
